molecular formula C15H11Br2Cl2N3S B15209756 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)-2-thienyl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole CAS No. 62551-57-9

4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)-2-thienyl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole

Cat. No.: B15209756
CAS No.: 62551-57-9
M. Wt: 496.0 g/mol
InChI Key: WSPXLMNFAZLDLW-UHFFFAOYSA-N
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Description

The compound 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)-2-thienyl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole (CAS: 178472-32-7) is a heterocyclic molecule with the molecular formula C₁₅H₁₁Br₂Cl₂N₃S and a molecular weight of 496.05 g/mol . Its structure features a 1,2,4-triazole core substituted with:

  • A 5-bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl group at position 2.
  • A chloromethyl group at position 2.
  • A methyl group at position 3.

Its synthesis likely involves halogenation and coupling reactions, as seen in related triazole derivatives .

Properties

CAS No.

62551-57-9

Molecular Formula

C15H11Br2Cl2N3S

Molecular Weight

496.0 g/mol

IUPAC Name

4-[5-bromo-3-[bromo-(2-chlorophenyl)methyl]thiophen-2-yl]-3-(chloromethyl)-5-methyl-1,2,4-triazole

InChI

InChI=1S/C15H11Br2Cl2N3S/c1-8-20-21-13(7-18)22(8)15-10(6-12(16)23-15)14(17)9-4-2-3-5-11(9)19/h2-6,14H,7H2,1H3

InChI Key

WSPXLMNFAZLDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=C(C=C(S2)Br)C(C3=CC=CC=C3Cl)Br)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of bromine and chlorine substituents. The final step involves the formation of the triazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Compound 6m ():

  • Structure : 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Key Differences :
    • Replaces the thienyl group with a benzoxazole ring.
    • Contains a thione (-C=S) group instead of a chloromethyl substituent.
  • Spectroscopy :
    • IR shows a strong C=S stretch at 1212 cm⁻¹ .
    • ¹H-NMR reveals aromatic protons at δ 6.10–8.01 ppm and a triazole NH at δ 9.51 ppm .
  • Molecular Weight : 464 g/mol, lighter than the target compound due to fewer halogens.

Compounds 4 and 5 ():

  • Structures :
    • 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
    • 5 : Fluorophenyl analogue of 4 .
  • Key Similarities :
    • Both are isostructural, crystallizing in triclinic P 1 symmetry with two independent molecules per asymmetric unit .
    • Planar molecular conformations except for one fluorophenyl group oriented perpendicularly .
  • Key Differences :
    • 4 has a chlorine substituent, while 5 has fluorine.
    • Halogen substitution minimally affects crystal packing despite differences in van der Waals radii (Cl: 1.80 Å vs. Br: 1.95 Å) .

4-((5-Bromo-2-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ():

  • Structure: Features a triazole-thione core with a benzylideneamino group and halogen substituents (Br, Cl, F).
  • Key Differences: Thione (-C=S) group replaces the chloromethyl substituent. A benzylideneamino group introduces additional conjugation .

Spectroscopic and Crystallographic Comparisons

Property Target Compound Compound 6m Compound 4
IR (C-X Stretches) Br/C-Cl likely ~500–600 cm⁻¹ C-Br: 533 cm⁻¹; C=S: 1212 cm⁻¹ Not reported
¹H-NMR (δ ppm) Aromatic H: ~6–8 (expected) 6.10–8.01 (Ar-H); 9.51 (NH) Not reported
Crystal System Not reported Not reported Triclinic P 1
Halogen Impact Br/Cl may enhance lipophilicity Br increases molecular weight Cl vs. F alters packing subtly

Biological Activity

4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)-2-thienyl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole is a complex organic compound with significant biological activity. This compound is characterized by its unique molecular structure, which includes multiple halogen substituents and a triazole ring, contributing to its potential pharmacological properties.

Molecular Characteristics

PropertyValue
CAS Number 62551-57-9
Molecular Formula C15H11Br2Cl2N3S
Molecular Weight 496.05 g/mol
Density 1.86 g/cm³
Boiling Point 591.9 °C
Flash Point 311.8 °C

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The structure of this compound suggests potential efficacy against various bacterial strains.

  • Mechanism of Action : The presence of halogen atoms in the compound enhances its lipophilicity, allowing better penetration through bacterial membranes. This property is crucial for disrupting cellular functions and inhibiting growth.
  • Case Studies : In a study published in the Journal of Antibiotics, derivatives of triazoles were tested against resistant strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at low concentrations (10 µg/mL) .

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

  • In Vitro Studies : A series of experiments demonstrated that similar triazole compounds exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Research Findings : According to a review on biologically active molecules synthesized through multicomponent reactions, many triazole derivatives have been identified as effective anticancer agents due to their ability to target specific pathways involved in tumor growth .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds like this compound may possess anti-inflammatory properties.

  • Mechanism of Action : The compound's ability to inhibit pro-inflammatory cytokines has been noted in several studies, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Clinical Relevance : A study indicated that triazole derivatives could significantly reduce inflammation markers in animal models of arthritis, highlighting their therapeutic potential .

Q & A

Basic: What are the recommended synthetic routes for this triazole derivative, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. A common approach includes refluxing intermediates (e.g., substituted benzaldehydes or brominated precursors) in absolute ethanol with catalytic glacial acetic acid to facilitate condensation. For example, describes refluxing 4-amino-triazole derivatives with substituted benzaldehydes under acidic conditions to form Schiff base intermediates. Optimization strategies include:

  • Catalyst Selection: Use of glacial acetic acid (~5 drops per 0.001 mol substrate) to accelerate imine formation .
  • Solvent Control: Ethanol is preferred for its balance of polarity and boiling point, but DMF may enhance solubility for brominated intermediates.
  • Temperature/Time: Reflux for 4–6 hours ensures completion, monitored by TLC. Post-reaction, solvent removal under reduced pressure improves yield .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be prioritized?

Methodological Answer:
A combination of NMR, FT-IR, and mass spectrometry is critical:

  • 1H/13C NMR: Identify substituent environments. For example, the chloromethyl group (-CH2Cl) appears as a singlet at ~4.5–5.0 ppm (1H NMR), while brominated aromatic protons resonate downfield (7.0–8.5 ppm) .
  • FT-IR: Look for C-Br stretches (~550–650 cm⁻¹), C-Cl (~700–750 cm⁻¹), and triazole ring vibrations (~1500 cm⁻¹) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with isotopic patterns matching bromine/chlorine .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities, and what challenges arise during refinement?

Methodological Answer:
SC-XRD provides atomic-level resolution but requires high-quality crystals. Key steps:

  • Crystallization: Use slow evaporation in dichloromethane/hexane (1:3) to grow crystals. reports monoclinic (P21) systems with Z=4 for similar triazoles .
  • Data Collection: Employ a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K. Multi-scan absorption correction (SADABS) is critical for heavy atoms (Br/Cl) .
  • Refinement Challenges: Disordered chloromethyl or bromophenyl groups require constraints (e.g., ISOR, DELU in SHELXL). R-factors <0.05 indicate reliable models .

Advanced: What strategies address discrepancies between in vitro and in vivo biological activity data for this compound?

Methodological Answer:
Discrepancies often stem from bioavailability or metabolic instability. Solutions include:

  • Prodrug Design: Modify the chloromethyl group to enhance membrane permeability (e.g., ester prodrugs hydrolyzed in vivo) .
  • Metabolic Profiling: Use LC-MS/MS to identify degradation products. For example, bromine loss or triazole ring oxidation may reduce activity .
  • Dosing Regimens: Adjust in vivo doses based on pharmacokinetic parameters (t1/2, Cmax) derived from rodent studies .

Advanced: How do computational methods like DFT complement experimental data in understanding electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

  • Electrostatic Potentials: Identify nucleophilic/electrophilic sites on the triazole ring for reactivity studies .
  • Frontier Orbitals: HOMO-LUMO gaps correlate with stability; bromine substituents lower LUMO energy, enhancing electrophilicity .
  • Non-Covalent Interactions: AIM analysis reveals hydrogen bonds (N–H···O/N) observed in SC-XRD, explaining crystal packing .

Advanced: What are best practices for handling reactive intermediates (e.g., chloromethyl groups) during synthesis?

Methodological Answer:
Chloromethyl groups are prone to hydrolysis and nucleophilic substitution. Mitigation strategies:

  • Inert Atmosphere: Use Schlenk lines or nitrogen blankets during reactions to prevent moisture ingress .
  • Low-Temperature Quenching: Add intermediates to cold (−20°C) aqueous NaHCO3 to stabilize reactive species .
  • Protective Group Chemistry: Temporarily protect chloromethyl as silyl ethers (e.g., TMS-Cl) during multi-step syntheses .

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